- Concise and highly efficient approach to three key pyrimidine precursors for rosuvastatin synthesis, Tetrahedron, 2012, 68(9), 2155-2160

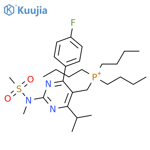

Cas no 953776-62-0 (N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide)

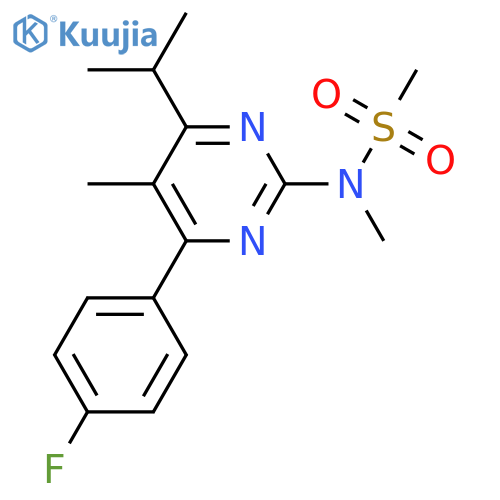

953776-62-0 structure

Nom du produit:N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide

Numéro CAS:953776-62-0

Le MF:C16H20FN3O2S

Mégawatts:337.412305831909

CID:1059365

N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide Propriétés chimiques et physiques

Nom et identifiant

-

- N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide

- 5-Des-(7-carboxy-3,5-dihydroxyhept-1-enyl)-5-Methyl Rosuvastatin

- N-[4-(4-fluorophenyl)-5-methyl-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide

- N-(4-(4-fluorophenyl)-6-isopropyl-5-methylpyrimidin-2-yl)-N-methylmethanesulfonamide

- N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide (ACI)

- N-(4-(4-Fluorophenyl)-6-isopropyl-5-methylpyrimidin-2-yl)-N-methyl-methanesulfonamide

- N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide

-

- Piscine à noyau: 1S/C16H20FN3O2S/c1-10(2)14-11(3)15(12-6-8-13(17)9-7-12)19-16(18-14)20(4)23(5,21)22/h6-10H,1-5H3

- La clé Inchi: VZTXNOOWMMDDLR-UHFFFAOYSA-N

- Sourire: O=S(C)(N(C)C1N=C(C(C)C)C(C)=C(C2C=CC(F)=CC=2)N=1)=O

Propriétés calculées

- Qualité précise: 337.12600

Propriétés expérimentales

- Le PSA: 71.54000

- Le LogP: 4.19110

N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| TRC | F595230-10mg |

N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide |

953776-62-0 | 10mg |

$207.00 | 2023-05-18 | ||

| TRC | F595230-100mg |

N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide |

953776-62-0 | 100mg |

$1642.00 | 2023-05-18 |

N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, -5 °C

1.2 Solvents: Dichloromethane ; -5 °C; 8 h, -5 °C

1.2 Solvents: Dichloromethane ; -5 °C; 8 h, -5 °C

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Toluene ; 20 °C

1.2 Reagents: L-erythro-Hexuronic acid, 3,5-dideoxy-4-O-[(1,1-dimethylethyl)dimethylsilyl]-, δ… ; 5 min, 20 °C

1.2 Reagents: L-erythro-Hexuronic acid, 3,5-dideoxy-4-O-[(1,1-dimethylethyl)dimethylsilyl]-, δ… ; 5 min, 20 °C

Référence

- Lactone Pathway to Statins Utilizing the Wittig Reaction. The Synthesis of Rosuvastatin, Journal of Organic Chemistry, 2010, 75(19), 6681-6684

Méthode de production 3

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt → 0 °C

1.2 0 °C; 0 °C → rt; 2 h, rt

1.2 0 °C; 0 °C → rt; 2 h, rt

Référence

- Method for preparing rosuvastatin precursor, China, , ,

Méthode de production 4

Conditions de réaction

Référence

- Process for the preparation of key intermediates for the synthesis of statins or pharmaceutically acceptable salts thereof, United States, , ,

Méthode de production 5

Conditions de réaction

Référence

- Key intermediates for the synthesis of rosuvastatin or pharmaceutically acceptable salts thereof, United States, , ,

Méthode de production 6

Conditions de réaction

1.1 Solvents: Dichloromethane ; rt → -5 °C

1.2 Reagents: Triethylamine ; 10 min, -5 °C

1.3 Solvents: Dichloromethane ; -5 °C; 8 h, -5 °C

1.4 Solvents: Dichloromethane ; -5 °C → rt

1.2 Reagents: Triethylamine ; 10 min, -5 °C

1.3 Solvents: Dichloromethane ; -5 °C; 8 h, -5 °C

1.4 Solvents: Dichloromethane ; -5 °C → rt

Référence

- Process for the preparation of key intermediates for the synthesis of statins or pharmaceutically acceptable salts thereof, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction

1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 45 min, -42 °C; -42 °C → -82 °C

1.2 Solvents: Tetrahydrofuran ; 30 min, -82 °C; -82 °C → -53 °C; 6 h, -58 - -53 °C; -53 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water ; 10 min, 10 °C

1.2 Solvents: Tetrahydrofuran ; 30 min, -82 °C; -82 °C → -53 °C; 6 h, -58 - -53 °C; -53 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water ; 10 min, 10 °C

Référence

- Process for preparation of key intermediates for synthesis of rosuvastatin, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, -5 °C

1.2 Solvents: Dichloromethane ; -5 °C; 10 h, -5 °C

1.2 Solvents: Dichloromethane ; -5 °C; 10 h, -5 °C

Référence

- Preparation of bromomethyl, hydroxymethyl or formyl-containing rosuvastatin calcium intermediate, China, , ,

N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide Raw materials

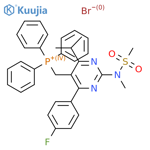

- Rosuvastatin Triphenylphosphonium Bromide

- 4-(4-fluorophenyl)-6-isopropyl-N,5-dimethylpyrimidin-2-amine

- Tributyl[[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]phosphonium

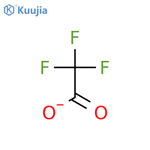

- Acetic acid,2,2,2-trifluoro-, ion(1-)

N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide Preparation Products

N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide Littérature connexe

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587

-

Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213

953776-62-0 (N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide) Produits connexes

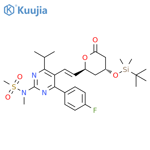

- 147118-37-4(N-4-(4-Fluorophenyl)-5-formyl-6-(1-methylethyl)-2-pyrimidinyl-N-methyl-methanesulfonamide)

- 2228307-54-6(3-(1-phenylcyclopentyl)but-3-en-1-amine)

- 2228228-45-1(3-(4-bromo-5-methoxythiophen-2-yl)propan-1-amine)

- 2001492-14-2(3-(3-methylcyclohexyl)-1,2-oxazole-4-carboxylic acid)

- 2229145-01-9(2-amino-3-(5-bromo-1,3-thiazol-2-yl)-2-methylpropan-1-ol)

- 1052552-09-6(2-(3,5-dimethylpiperidin-1-yl)propan-1-amine)

- 16954-38-4(Toluene-3,5-d2)

- 1806185-09-0(4-(Difluoromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-acetonitrile)

- 6329-26-6(Ethyl 2-chloroethylcarbamate)

- 1187165-63-4(2-(3,4-Dimethylbenzoyl)-4-methylpyridine)

Fournisseurs recommandés

Jiangsu Xinsu New Materials Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Zouping Mingyuan Import and Export Trading Co., Ltd

Membre gold

Fournisseur de Chine

Réactif

Handan Zechi Trading Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Hebei Ganmiao New material Technology Co., LTD

Membre gold

Fournisseur de Chine

Lot

Nanjing jingzhu bio-technology Co., Ltd.

Membre gold

Fournisseur de Chine

Lot